1H-Pyrrolo[2,3-b]pyridin-4-amine, N-ethyl-3-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-
CAS No.:
Cat. No.: VC18984755
Molecular Formula: C15H24IN3OSi
Molecular Weight: 417.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H24IN3OSi |
|---|---|
| Molecular Weight | 417.36 g/mol |
| IUPAC Name | N-ethyl-3-iodo-1-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-b]pyridin-4-amine |
| Standard InChI | InChI=1S/C15H24IN3OSi/c1-5-17-13-6-7-18-15-14(13)12(16)10-19(15)11-20-8-9-21(2,3)4/h6-7,10H,5,8-9,11H2,1-4H3,(H,17,18) |
| Standard InChI Key | KHAPZODXQUYTJX-UHFFFAOYSA-N |
| Canonical SMILES | CCNC1=C2C(=CN(C2=NC=C1)COCC[Si](C)(C)C)I |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s core structure consists of a 1H-pyrrolo[2,3-b]pyridine system, a bicyclic framework merging pyrrole and pyridine rings. Key modifications include:
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N-ethyl substitution at the 4-amine position, introducing steric and electronic effects that modulate interactions with biological targets.
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3-iodo substituent, providing a handle for further functionalization via cross-coupling reactions.
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SEM group at the 1-position, a bulky protecting moiety that enhances solubility and stabilizes the amine during synthetic transformations .
The SEM group’s structure—(2-(trimethylsilyl)ethoxy)methyl—imparts lipophilicity, facilitating purification and intermediate stability .
Physicochemical Characteristics
While direct experimental data for this specific derivative is limited, inferences from analogous compounds suggest:
| Property | Estimated Value | Basis of Estimation |
|---|---|---|
| Molecular Weight | ~417.36 g/mol | Calculated from substituents |
| Solubility | Low in aqueous media | SEM group’s hydrophobicity |
| Stability | Sensitive to acidic conditions | SEM deprotection under acid |
Iodine’s presence introduces a heavy atom effect, potentially influencing crystallinity and spectroscopic properties.
Synthetic Strategies
Key Synthetic Routes
The synthesis of this compound likely follows a multi-step sequence leveraging modern cross-coupling and protection/deprotection chemistry:
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Core Formation: Construction of the pyrrolo[2,3-b]pyridine skeleton via cyclization of appropriately substituted precursors. For example, aminopyrazole derivatives may react with α,β-unsaturated carbonyl compounds to form the bicyclic system .
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Iodination: Electrophilic iodination at the 3-position using iodine or N-iodosuccinimide under controlled conditions .
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SEM Protection: Introduction of the SEM group at the 1-position via alkylation with SEM-Cl (chloromethyl trimethylsilylethyl ether) in the presence of a base .
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N-Ethylation: Alkylation of the 4-amine with ethyl iodide or via reductive amination using ethylating agents .
Challenges and Optimizations
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Chemoselectivity: Ensuring iodination occurs exclusively at the 3-position requires careful control of reaction conditions. Pd-catalyzed methods, such as those employing Pd(OAc)₂, have demonstrated selectivity for C-2 and C-4 positions in related systems, but iodination at C-3 may necessitate alternative electrophilic conditions .
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SEM Deprotection: Removal of the SEM group under acidic conditions (e.g., HCl in dioxane) risks side reactions, including formaldehyde release leading to tricyclic byproducts .
Comparative Analysis with Related Compounds
Future Directions and Applications
Therapeutic Development
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Oncology: Exploiting kinase inhibitory profiles for targeted therapies in breast cancer or glioblastoma.
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Proteolysis-Targeting Chimeras (PROTACs): Utilizing the iodine substituent for conjugation to E3 ligase ligands.
Synthetic Chemistry
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Diversification: Leveraging the 3-iodo position for Pd-catalyzed cross-couplings to introduce biaryl or heterobiaryl motifs.
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SEM Alternatives: Investigating less labile protecting groups to streamline deprotection steps.
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